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Compound of Interest

Compound Name: 1,4-Thiazepane hydrochloride

Cat. No.: B1167864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The seven-membered 1,4-thiazepane scaffold is a significant heterocyclic motif in medicinal

chemistry, appearing in a range of biologically active compounds. Understanding the three-

dimensional structure of these molecules is crucial for rational drug design and for developing

structure-activity relationships. While crystallographic data on 1,4-thiazepane hydrochloride
derivatives are not readily available in the public domain, this guide provides a comparative

analysis of the crystal structures of a neutral 1,4-diazepane derivative and a hydrochloride salt

of a related seven-membered heterocyclic amine. This comparison illustrates the

conformational changes and packing arrangements that can be expected upon salt formation.

Comparison of Crystallographic Data
Due to the limited availability of crystal structure data for 1,4-thiazepane hydrochloride, this

section presents a comparison between a neutral N-substituted 1,4-diazepan-5-one and the

hydrochloride salt of a substituted azepane. This serves as a representative model to

understand the structural implications of protonation and hydrochloride salt formation in a

seven-membered heterocyclic ring system.
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Parameter

2,7-bis(4-
chlorophenyl)-3,3-
dimethyl-1,4-diazepan-5-
one

Azelastine Hydrochloride
(an azepane derivative)

Chemical Formula C₁₉H₂₀Cl₂N₂O C₂₂H₂₅Cl₂N₃O

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

a (Å) 18.2076 (8) 11.334 (1)

b (Å) 14.2859 (6) 10.889 (1)

c (Å) 10.2713 (5) 18.139 (2)

α (°) 90 90

β (°) 98.245 (1) 106.31 (1)

γ (°) 90 90

Volume (Å³) 2644.1 (2) 2146.1 (4)

Z 4 4

Key Conformational Features

The seven-membered 1,4-

diazepane ring adopts a chair

conformation.

The azepane ring is in a

twisted-chair conformation.

Hydrogen Bonding
Intermolecular N-H···O

hydrogen bonds form dimers.

The protonated azepane

nitrogen forms a hydrogen

bond with the chloride ion (N⁺-

H···Cl⁻).

Experimental Protocols
The following sections detail the synthetic and analytical procedures relevant to the study of

1,4-thiazepane derivatives.

Synthesis of 1,4-Thiazepane Derivatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common route to the 1,4-thiazepane core involves the cyclization of appropriate linear

precursors. One established method is the reaction of cysteamine with α,β-unsaturated esters.

Materials: Cysteamine, α,β-unsaturated ester (e.g., ethyl acrylate), solvent (e.g., methanol),

base (e.g., sodium methoxide).

Procedure:

Cysteamine is dissolved in methanol under an inert atmosphere.

A solution of sodium methoxide in methanol is added, and the mixture is stirred at room

temperature.

The α,β-unsaturated ester is added dropwise to the reaction mixture.

The reaction is stirred at room temperature for several hours to days, with progress

monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel to yield the desired 1,4-

thiazepan-5-one derivative.

Reduction to 1,4-Thiazepane: The resulting thiazepanone can be reduced to the

corresponding 1,4-thiazepane using a suitable reducing agent such as lithium aluminum

hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

Formation of Hydrochloride Salts

For the preparation of the hydrochloride salt for crystallization and further studies:

Materials: The synthesized 1,4-thiazepane derivative, ethereal hydrogen chloride (HCl)

solution or HCl gas, anhydrous solvent (e.g., diethyl ether, isopropanol).

Procedure:

The purified 1,4-thiazepane derivative is dissolved in a minimal amount of anhydrous

diethyl ether.
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An ethereal solution of HCl is added dropwise with stirring until precipitation is complete.

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under

vacuum to yield the hydrochloride salt.

Single-Crystal X-ray Diffraction Analysis

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common

solvent systems include ethanol, methanol, or mixtures such as dichloromethane/hexane.

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction

data are collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-

ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is solved using direct

methods or Patterson methods and then refined using full-matrix least-squares on F². All

non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in

calculated positions and refined using a riding model.
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Caption: Experimental workflow for the synthesis and crystal structure analysis of 1,4-

thiazepane derivatives.
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[https://www.benchchem.com/product/b1167864#crystal-structure-analysis-of-1-4-
thiazepane-hydrochloride-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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